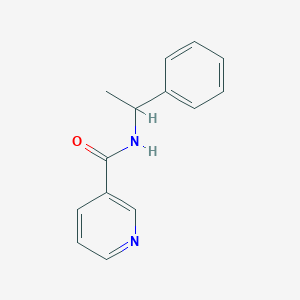

N-(1-phenylethyl)nicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

N-(1-phenylethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C14H14N2O/c1-11(12-6-3-2-4-7-12)16-14(17)13-8-5-9-15-10-13/h2-11H,1H3,(H,16,17) |

InChI Key |

OMMUQWMOPGBNGO-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N 1 Phenylethyl Nicotinamide and Structural Analogs

Established Synthetic Pathways for N-(1-phenylethyl)nicotinamide

Direct Amidation and Condensation Reactions

The most direct method for synthesizing this compound involves the formation of an amide bond between a nicotinic acid derivative and 1-phenylethanamine. A notable example is the reaction of 2-bromoisonicotinic acid with (S)-1-phenylethaneamine. researchgate.netresearchgate.net This reaction is typically facilitated by a coupling agent or a catalyst to activate the carboxylic acid. One specific method involves the use of titanium(IV) chloride (TiCl4) in the presence of pyridine (B92270) to produce (S)-2-bromo-N-(1-phenylethyl)isonicotinamide. researchgate.netresearchgate.net

Direct amidation can also be achieved under metal-free conditions. For instance, the use of propylphosphonic anhydride (B1165640) (T3P®) can promote the reaction between carboxylic acids and N,N-dialkylformamides, which serve as the amine source. organic-chemistry.org While not a direct synthesis of the title compound, this method highlights a broader strategy for amide formation. Additionally, thermal amidation, which uses heat to drive the reaction between carboxylic acids and amines, represents a simple, albeit often high-temperature, approach. diva-portal.org The direct coupling of unactivated carboxylic acids and amines can also be performed in toluene (B28343) at 110 °C, with the addition of zirconium catalysts significantly accelerating the reaction. rsc.org

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, catalyst loading, and the stoichiometry of the reactants. diva-portal.orgrsc.org For instance, in the synthesis of (S)-2-bromo-N-(1-phenylethyl)isonicotinamide, the specific choice of pyridine as a base and TiCl4 as a promoter is a result of optimization efforts. researchgate.net

Factorial design experiments can be employed to systematically study the influence of multiple variables on the reaction outcome. rsc.org This approach allows for the identification of optimal conditions that lead to significantly increased conversion rates and isolated yields. For example, in related amide synthesis, adjusting parameters such as acid excess, temperature, and reaction time has led to substantial improvements in yield. rsc.org Furthermore, the development of allosteric modulators for enzymes like nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has involved extensive synthesis and optimization of over 70 derivatives to enhance enzyme activity, demonstrating the importance of systematic modification and parameter optimization in achieving desired chemical properties. acs.orgnih.gov

Diversification Strategies for this compound Derivatives

Palladium-Catalyzed Cross-Coupling Reactions for Arylated Analogs (e.g., Suzuki-Miyaura Process)

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl groups onto the nicotinamide scaffold, leading to a diverse range of structural analogs. rsc.orgnobelprize.org The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for this purpose. beilstein-journals.orglibretexts.org

For instance, (S)-2-bromo-N-(1-phenylethyl)isonicotinamide can serve as a precursor for synthesizing various 2-aryl-N-(1-phenylethyl)isonicotinamides. researchgate.net This is achieved through a Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium(0) complex, with a base such as potassium phosphate (B84403) (K3PO4). researchgate.net This strategy allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position of the pyridine ring. The efficiency of the Suzuki-Miyaura coupling has been demonstrated in the synthesis of various biaryl compounds, including pharmaceuticals, and can be performed under mild conditions. beilstein-journals.orglibretexts.org Recent advancements have also focused on developing recyclable polymer-supported palladium catalysts to improve the sustainability of the process. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Reference |

|---|---|---|---|---|---|

| (S)-2-bromo-N-(1-phenylethyl)isonicotinamide | Arylboronic acid | Pd(0) complex | K3PO4 | (S)-2-aryl-N-(1-phenylethyl)isonicotinamide | researchgate.net |

| 1-Aryltriazenes | Arylboronic acids | Polymer-supported Pd-NHC complex | - | Biaryls | beilstein-journals.org |

| Halogenated norbornadienes | Arylboronic acids | Pd2(dba)3/(t-Bu)3PHBF4 | CsF | Aryl-substituted norbornadienes | beilstein-journals.org |

| Nicotinaldehyde | Arylboronic acids | Pd(0) catalyst | - | Nicotinaldehyde derivatives | nih.gov |

Multicomponent Reaction Approaches to Nicotinamide Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like nicotinamide derivatives in a single step from three or more starting materials. researchgate.netthieme-connect.comscite.aieco-vector.comcapes.gov.br These reactions minimize waste and labor by combining several transformations into one pot.

One such strategy involves the reaction of nicotinic or isonicotinic acid with acetylenic compounds in the presence of alkyl isocyanides. thieme-connect.comscite.ai This process generates functionalized nicotinamide and isonicotinamide (B137802) derivatives. Another MCR approach for synthesizing nicotinamide derivatives involves the reaction of enamino ketones with aryl(hetaryl)methylidenecyanothioacetamides and alkylating agents. eco-vector.com These methods provide access to a wide variety of structurally diverse nicotinamide analogs that would be more challenging to obtain through traditional linear synthetic routes.

Chemo- and Biocatalytic Synthesis of Chiral Phenylethyl-Containing Amides

The synthesis of chiral amides, including those containing the 1-phenylethyl moiety, can be achieved with high enantioselectivity using chemo- and biocatalytic methods. nih.govnih.govresearchgate.net These approaches are particularly valuable for producing enantiomerically pure compounds.

Biocatalysis, utilizing enzymes such as lipases and nitrile hydratases, offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net For example, lipases can be used for the kinetic resolution of racemic amines or alcohols to produce chiral amides. Nitrile hydratase enzymes can selectively hydrate (B1144303) nitriles to form amides without the formation of carboxylic acid byproducts.

Integrated chemo- and biocatalytic systems combine the advantages of both approaches. nih.govnih.govresearchgate.net A one-pot system merging a nitrile hydratase enzyme with a copper-catalyzed N-arylation reaction has been developed for the synthesis of various amides. nih.govnih.gov This synergistic approach allows for the construction of amide bonds from precursors that are orthogonal to those used in classical methods, often obviating the need for protecting groups. nih.gov

Stereoselective Synthesis of this compound Enantiomers

The synthesis of the individual enantiomers of this compound, namely (R)-N-(1-phenylethyl)nicotinamide and (S)-N-(1-phenylethyl)nicotinamide, relies on establishing the crucial stereocenter on the 1-phenylethyl moiety. The primary strategies to achieve this involve the resolution of racemic 1-phenylethylamine (B125046) followed by acylation with a nicotinic acid derivative, or through direct asymmetric synthesis. The most prevalent and well-documented approach is the resolution of the racemic amine.

This resolution can be accomplished through two main methodologies: classical chemical resolution via the formation of diastereomeric salts and enzymatic kinetic resolution.

Chiral Resolution of Racemic 1-Phenylethylamine

A critical preceding step for the synthesis of enantiomerically pure this compound is the separation of racemic 1-phenylethylamine into its (R)- and (S)-enantiomers.

Classical Resolution using Chiral Resolving Agents

A well-established method for resolving racemic amines is the formation of diastereomeric salts using an enantiomerically pure chiral acid. stereoelectronics.orgresearchgate.net For 1-phenylethylamine, the natural and readily available (+)-tartaric acid is frequently employed as the resolving agent. stereoelectronics.orglibretexts.org

The principle involves the reaction of the racemic amine with (2R,3R)-(+)-tartaric acid in a suitable solvent, typically methanol. quizlet.com This reaction forms a mixture of two diastereomeric salts: ((R)-1-phenylethylammonium (R,R)-tartrate) and ((S)-1-phenylethylammonium (R,R)-tartrate). These diastereomers possess different physical properties, most importantly, different solubilities. quizlet.com

In methanol, the salt formed from the (S)-amine and (+)-tartaric acid is less soluble and preferentially crystallizes out of the solution. quizlet.com The more soluble diastereomeric salt, containing the (R)-amine, remains in the filtrate. quizlet.comquora.com The crystallized salt can then be isolated by filtration. Subsequent treatment of this salt with a base, such as sodium hydroxide, neutralizes the tartaric acid and liberates the free (S)-(-)-1-phenylethylamine. quizlet.com The (R)-(+)-1-phenylethylamine can be recovered from the mother liquor. The efficiency of this separation is high, and recrystallization of the diastereomeric salt can further enhance the enantiomeric purity of the resulting amine. stereoelectronics.org

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution offers a highly selective alternative for separating the enantiomers of 1-phenylethylamine. This method utilizes enzymes, most commonly lipases, which can stereoselectively catalyze the acylation of one enantiomer at a much faster rate than the other. The immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435) is particularly effective for this transformation. researchgate.netmdpi.comnih.gov

In a typical EKR, the racemic amine is reacted with an acyl donor in an organic solvent in the presence of the lipase. The enzyme selectively acylates one enantiomer, leaving the other unreacted. For 1-phenylethylamine, Novozym 435 typically shows a preference for acylating the (R)-enantiomer. mdpi.com This results in a mixture containing the (R)-acylated amine and the unreacted (S)-amine. These two compounds have different functional groups and can be easily separated by standard chemical methods. The desired enantiomer, whether it's the acylated (R)-form or the unreacted (S)-amine, can be isolated with high enantiomeric excess (ee). mdpi.com

The choice of acyl donor and solvent significantly impacts the reaction's efficiency and selectivity. Various acyl donors have been investigated, with alkyl methoxyacetates and isopropyl acetate (B1210297) being particularly effective. mdpi.combeilstein-journals.org

Table 1: Enzymatic Kinetic Resolution of (±)-1-phenylethylamine

| Enzyme | Acyl Donor | Solvent | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |

|---|---|---|---|---|---|---|

| Novozym 435 | Isopropyl methoxyacetate | Solvent-free | (S)-α-PEA & (R)-α-PEA-amide | Good | ≥ 95 | mdpi.com |

| Novozym 435 | Methyl 2-tetrahydrofuroate | Methyl tert-butyl ether | (S)-1-(4-chlorophenyl)ethylamine | >99 (for substrate) | 52% conversion | scilit.com |

| Novozym 435 | Isopropyl acetate | Toluene | (S)-1-phenylethylamine | 98 (for substrate) | 52.4% conversion | researchgate.net |

| Penicillin acylase | Phenylacetic acid | Aqueous | N-phenylacetyl-(R)-phenylethylamine | 80 | 95 | nih.gov |

Note: This table presents selected data from various studies and conditions may vary.

Dynamic Kinetic Resolution (DKR)

A significant limitation of EKR is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution overcomes this by integrating the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. beilstein-journals.org A racemization catalyst, often a ruthenium complex, is added to the reaction mixture. beilstein-journals.org As the enzyme selectively acylates one enantiomer, the racemization catalyst continuously converts the remaining, slower-reacting enantiomer back into the racemate. This ensures that the preferred substrate for the enzyme is constantly replenished, theoretically allowing for the conversion of 100% of the starting racemic amine into a single, enantiomerically pure acylated product.

Acylation of Enantiopure 1-Phenylethylamine

Once the desired enantiomer of 1-phenylethylamine is obtained in high purity, the final step is the formation of the amide bond with nicotinic acid. This can be achieved using standard acylation methods. A common approach is to convert nicotinic acid into a more reactive derivative, such as an acyl chloride. For instance, nicotinoyl chloride hydrochloride can be reacted with the enantiopure (R)- or (S)-1-phenylethylamine to yield the corresponding this compound enantiomer. escholarship.org The reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrogen chloride generated.

Alternatively, standard peptide coupling reagents can be employed to facilitate the amide bond formation directly from nicotinic acid and the chiral amine, avoiding the need to prepare the acyl chloride separately.

Structure Activity Relationship Sar Studies of N 1 Phenylethyl Nicotinamide Derivatives

Systematic Modification of the Nicotinamide (B372718) Core and Substituent Effects

The nicotinamide moiety, a derivative of vitamin B3, serves as a versatile scaffold in drug design. mdpi.com Modifications to this pyridine (B92270) ring can significantly alter the resulting compound's biological profile.

Research into nicotinamide derivatives as potential antifungal agents has demonstrated the importance of substituents on the nicotinamide core. In a study where 37 derivatives were synthesized and tested against Candida albicans, specific substitution patterns were found to be critical for activity. nih.gov The most potent compound identified, 16g, highlighted that the position of certain groups on the aromatic core was crucial for its antifungal effect. nih.gov This suggests that the nicotinamide ring is not merely a passive scaffold but actively participates in binding to the biological target, likely through specific electronic and steric interactions.

Further studies on thionicotinic acid derivatives, where the carbonyl oxygen of the amide is replaced with sulfur, have revealed impacts on vasorelaxant and antioxidant properties. mdpi.com For instance, 2-(1-adamantylthio)nicotinic acid and its amide analog demonstrated dose-dependent vasorelaxation, an effect that was dependent on an intact endothelium. mdpi.com This indicates that even subtle changes to the electronic nature of the nicotinamide core can influence the mechanism of action.

In the context of enzyme modulation, SAR studies of nicotinamide phosphoribosyltransferase (NAMPT) activators showed that substitutions on the core ring system directly influence both binding affinity and allosteric activation. acs.org The data revealed that different substituents could fine-tune the compound's efficacy and potency.

Table 1: Effect of Nicotinamide Core Modification on Antifungal Activity This interactive table showcases selected nicotinamide derivatives and their corresponding minimum inhibitory concentration (MIC) against C. albicans, illustrating the impact of core substitutions.

| Compound | Modification | MIC (µg/mL) vs C. albicans SC5314 | Reference |

| Hit Compound | Initial screening hit | --- | nih.gov |

| 16g | Optimized substituents on nicotinamide | 0.25 | nih.gov |

Investigation of Chiral Centers and Their Impact on Biological Interactions

Chirality plays a pivotal role in the interaction between a small molecule and its biological target. The presence of a stereocenter, such as the one in the N-(1-phenylethyl) group, means the compound can exist as two non-superimposable mirror images (enantiomers), which often exhibit different biological activities. usda.gov The stereochemical configuration can dictate the three-dimensional arrangement of the molecule, which is essential for effective binding to a receptor or enzyme active site. usda.gov

The importance of stereochemistry is well-documented in SAR studies. For instance, in the development of selective inhibitors for histone deacetylases (HDACs), the incorporation of chiral motifs into a nicotinamide scaffold was a key strategy. researchgate.net Similarly, the enantioselective recognition of the (1-phenylethyl)ammonium ion by synthetic host molecules underscores the significance of chirality in molecular interactions. beilstein-journals.org

In a series of NAMPT positive allosteric modulators, which feature a chiral center analogous to that in N-(1-phenylethyl)nicotinamide, the (R) and (S) isomers displayed distinct activity profiles. acs.org While adding a methyl group to the benzylic position was generally accommodated, the specific stereochemistry had a clear effect on efficacy and binding affinity. acs.org The (S)-isomers often lost binding affinity compared to their parent compounds but, in some cases, gained efficacy. acs.org This demonstrates that even when binding affinity is reduced, the correct spatial orientation of one enantiomer can lead to a more productive interaction with the target protein.

Table 2: Impact of Chirality on NAMPT Modulator Activity This table compares the activity of (R) and (S) enantiomers of pyrazolopyrimidine-based NAMPT modulators, highlighting the influence of the chiral center.

| Compound | Stereocenter | Binding Affinity (EC50, µM) | Efficacy (% Activation) | Reference |

| 13 | S-isomer | >20 | 250 | acs.org |

| 14 | S-isomer | 2.4 | 120 | acs.org |

| 15 | S-isomer | 3.5 | 180 | acs.org |

| 16 | S-isomer | 2.1 | 140 | acs.org |

Note: Efficacy is relative to the enzyme's basal activity. The data illustrates that stereochemistry significantly impacts the biological profile of these nicotinamide-related compounds. acs.org

Elucidation of the Role of the N-(1-phenylethyl) Substituent in Molecular Recognition

The N-(1-phenylethyl) substituent is critical for molecular recognition, primarily by anchoring the molecule into a binding pocket through specific interactions. The phenyl ring is capable of engaging in favorable cation-π and hydrophobic interactions, while the ethyl group provides a specific spatial orientation. beilstein-journals.orgmdpi.com

The importance of this substituent is highlighted in SAR studies of various classes of bioactive compounds. In fentanyl derivatives, the N-phenethyl group is crucial for orienting the molecule within the μ-opioid receptor binding pocket. mdpi.com The introduction of an α-methyl group to the phenethyl chain—creating the same 1-phenylethyl structure—was found to yield a derivative with subnanomolar binding affinity. mdpi.com This enhancement suggests a favorable interaction within a specific hydrophobic subpocket of the receptor.

Similarly, in other opioid structures, replacing a simple N-methyl group with an N-phenethyl moiety often results in potent μ-opioid receptor agonists. mdpi.com Computational studies have shown that substituents on the aromatic ring of the N-phenethyl "tail" are located deep within the receptor pocket, where they can induce significant changes in receptor structure and function. mdpi.com

The molecular recognition of organic ammonium (B1175870) ions by synthetic receptors further clarifies the role of the phenylethyl group. beilstein-journals.org Key interactions include hydrogen bonds from the ammonium group and cation-π interactions between the positively charged nitrogen and the aromatic π-system of the binding site. beilstein-journals.org The phenyl group of the N-(1-phenylethyl) substituent can likewise participate in such π-stacking or hydrophobic interactions with aromatic residues in a protein's binding site.

Strategic Alterations to the Amide Linkage and Its Influence on Bioactivity

The amide bond connecting the nicotinamide core and the N-(1-phenylethyl) substituent is far more than a simple covalent link. Its specific chemical properties, including its rigidity due to partial double-bond character and its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), are fundamental to its role in biological activity. frontiersin.orgresearchgate.net

Strategically altering this linkage is a common tactic in medicinal chemistry to probe its importance and to modify a compound's properties. frontiersin.org For example, replacing an ester linkage with an amide linkage, as seen in the comparison of caffeic acid phenethyl ester (CAPE) and caffeic acid phenethyl amide (CAPA), can lead to distinct biological activities. researchgate.net

Comparative SAR with Other Phenethyl Amide Classes

Comparing the SAR of this compound derivatives with other classes of molecules containing a phenethyl amide motif can reveal universal principles of molecular recognition. Two prominent examples are fentanyl derivatives and certain synthetic tetrapeptides.

Fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) and its analogues are potent μ-opioid receptor agonists where the N-phenethyl group is a key pharmacophoric element. mdpi.com SAR studies on fentanyl show that the N-phenethyl substituent occupies a large, predominantly hydrophobic pocket in the receptor. mdpi.com The size and shape of this substituent are critical; modifications to the phenethyl group directly impact binding affinity. mdpi.com This parallels the likely role of the N-(1-phenylethyl) group in nicotinamide derivatives, suggesting it serves a similar anchoring function in its respective biological targets.

Another class of compounds, synthetic tetrapeptides bearing modified phenethyl amides, has been investigated for antitumor activity. google.comepo.org In these molecules, the phenethyl amide portion is attached to a peptide backbone. The systematic modification of the amide, starting from benzylamine (B48309) and extending to phenethylamine, was used to probe the ideal molecular length for activity. google.com This demonstrates a shared principle with other SAR studies: the spatial positioning of the phenyl ring, dictated by the length of the alkyl chain in the phenethyl amide group, is a crucial factor for biological efficacy. These comparative analyses underscore the conserved importance of the phenethyl amide moiety across different molecular scaffolds for achieving potent biological activity.

Mechanistic Investigations of N 1 Phenylethyl Nicotinamide S Preclinical Biological Activities

Identification and Characterization of Molecular Targets

The specific binding profile of N-(1-phenylethyl)nicotinamide to the NaV1.7 channel, 5-HT3, and Dopamine (B1211576) D2 receptors has not been extensively detailed in publicly available research. However, the broader class of nicotinamide (B372718) derivatives and related structures shows varied interactions with these and other receptors, suggesting potential, yet unconfirmed, activities for this compound itself.

The voltage-gated sodium channel NaV1.7 is a significant target in pain pathway research. esrf.fr Its expression is primarily in sensory neurons, and mutations in this channel are linked to extreme pain disorders or an inability to feel pain. esrf.fr While direct binding data for this compound is scarce, the development of selective inhibitors for NaV1.7, such as PF-05089771, highlights the channel's therapeutic potential. frontiersin.org These inhibitors often target the voltage-sensing domains (VSDs) of the channel, a different site from local anesthetics. esrf.frfrontiersin.org

Dopamine receptors, particularly the D2 subtype, are crucial in the central nervous system and are targets for various therapeutics. acnp.org These G protein-coupled receptors exist in high and low-affinity states for agonists. nih.gov The D2-like receptor family, which includes D2, D3, and D4 receptors, is known to be inhibited by certain nicotinamide derivatives. guidetopharmacology.org For instance, some nicotinamide compounds have been synthesized and evaluated for their affinity to dopamine D2 receptors. researchgate.net

This compound belongs to a class of compounds related to nicotinamide, a key molecule in cellular metabolism and a modulator of several enzyme families.

Nicotinamide Phosphoribosyltransferase (NAMPT): NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ synthesis in mammals. nih.govacs.orgfrontiersin.org This pathway recycles nicotinamide back into NAD+. wikipedia.orgnih.gov While some small molecules act as inhibitors of NAMPT, others have been identified as positive allosteric modulators (N-PAMs), which enhance the enzyme's activity. nih.govacs.org The (S)-phenylethylamide moiety has been explored in the context of NAMPT inhibitors, suggesting that modifications to this part of a molecule can influence its activity. nih.gov

Poly(ADP-ribose) Polymerases (PARPs): PARPs are a family of enzymes involved in crucial cellular processes like DNA repair and cell death. PARP-1, the most abundant of these, is activated by DNA strand breaks and uses NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains. nih.govnih.gov Nicotinamide itself is a known weak inhibitor of PARP-1. nih.gov Overactivation of PARP-1 can lead to depletion of cellular NAD+ and ATP, contributing to cell death. frontiersin.org The inhibitory activity of various compounds on PARP-1 is an active area of research.

Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide array of cellular functions, including gene expression, metabolism, and DNA repair. nih.govmdpi.comfrontiersin.org There are seven mammalian sirtuins (SIRT1-7). nih.govmdpi.com Nicotinamide is known to inhibit sirtuin activity. researchgate.net Certain benzamide (B126) analogues, which are structurally related to nicotinamide, have been found to be potent and selective inhibitors of SIRT2. nih.gov The compound sirtinol, which contains a N-(1-phenylethyl)-benzamide substructure, is an inhibitor of both human SIRT1 and SIRT2. nih.gov

Table 1: Enzyme Modulation by Related Compounds

| Enzyme Family | Modulating Compound Class | Effect | Reference |

|---|---|---|---|

| NAMPT | (S)-phenylethyl isoindol-1-ones | Inhibition | nih.gov |

| PARP-1 | Nicotinamide | Inhibition (weak) | nih.gov |

| Sirtuins (SIRT1, SIRT2) | Sirtinol (contains N-(1-phenylethyl)-benzamide) | Inhibition | nih.gov |

| Sirtuin 2 (SIRT2) | 3′-phenethyloxy-2-anilino benzamide analogues | Selective Inhibition | nih.gov |

The ability of this compound to directly modulate protein-protein interactions (PPIs) is not well-documented. However, related chemical structures are known to be part of libraries designed to find PPI modulators. chemdiv.com PPIs are fundamental to most cellular processes, and their disruption is a key mechanism in many diseases. beilstein-journals.org For example, the inhibition of the trimerization of Tumor Necrosis Factor (TNF), a key inflammatory cytokine, is a known mechanism of action for some PPI inhibitors. plos.org

Enzyme Inhibition or Activation Profiles (e.g., related to nicotinamide metabolism enzymes like NAMPT, PARP-1, Sirtuins)

Cellular and Subcellular Mechanistic Studies

Nicotinamide and its derivatives are central to cellular energy metabolism through their role in the NAD+ biosynthetic pathways. nih.gov NAD+ is a critical coenzyme in redox reactions essential for glycolysis, the citric acid cycle, and oxidative phosphorylation. frontiersin.orgwikipedia.org

The primary pathway for maintaining cellular NAD+ levels is the salvage pathway, which recycles nicotinamide. wikipedia.orgnih.govwikipathways.org This pathway is particularly crucial in tissues with high energy demands. frontiersin.org The enzyme NAMPT is the rate-limiting step in this pathway, converting nicotinamide to nicotinamide mononucleotide (NMN). nih.govfrontiersin.org NMN is then converted to NAD+ by NMN adenylyltransferases (NMNATs). nih.govwikipathways.org

By influencing the availability of NAD+, compounds related to nicotinamide can have profound effects on cellular bioenergetics. A decline in NAD+ levels is associated with metabolic dysfunction and various diseases. frontiersin.orgnih.gov Conversely, boosting NAD+ levels, for instance through precursors like nicotinamide, can support cellular energy production. nih.gov Nicotinamide has been shown to prevent the decline in ATP that can be induced by stressors like UV radiation. nih.gov

Table 2: Key Components of the NAD+ Salvage Pathway

| Component | Function | Reference |

|---|---|---|

| Nicotinamide (NAM) | Precursor molecule, recycled by the pathway | wikipedia.orgnih.gov |

| NAMPT | Rate-limiting enzyme, converts NAM to NMN | nih.govfrontiersin.org |

| NMN | Intermediate molecule, precursor to NAD+ | nih.govwikipathways.org |

| NMNATs (1-3) | Enzymes that convert NMN to NAD+ | nih.govwikipathways.org |

| NAD+ | Final product, essential coenzyme | wikipedia.orgnih.gov |

The integrity of DNA is constantly challenged by endogenous and exogenous agents, and cells have evolved intricate DNA repair pathways to maintain genomic stability. The NAD+-dependent enzyme PARP-1 plays a pivotal role in the DNA damage response. nih.gov

Upon detecting DNA strand breaks, PARP-1 is activated and consumes NAD+ to synthesize PAR, which acts as a signaling molecule to recruit other DNA repair proteins. nih.gov This process is essential for efficient DNA repair. nih.gov However, excessive DNA damage can lead to hyperactivation of PARP-1, resulting in significant depletion of cellular NAD+ and ATP, which can trigger a form of cell death known as parthanatos. nih.govfrontiersin.org

Nicotinamide, as a precursor for NAD+ synthesis and a PARP inhibitor, is intricately linked to these pathways. nih.govnih.gov By maintaining the cellular NAD+ pool, nicotinamide can support the energy-dependent processes of DNA repair. nih.gov Studies have shown that nicotinamide can enhance the repair of DNA damage induced by agents like UV radiation. nih.gov The expression of NMNAT1, an enzyme in the NAD+ salvage pathway, has been shown to increase in response to DNA damaging agents, suggesting its role as a survival factor. mdpi.com

Influence on Cellular Senescence Mechanisms

Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. mdpi.com It is characterized by distinct features, including the arrest of the cell cycle, resistance to growth factors, and changes in cellular morphology. mdpi.comnih.gov A decline in cellular NAD+ levels is a hallmark of aging and is associated with the accumulation of senescent cells. nih.govnih.gov

Although research has not specifically focused on this compound, its parent compound, nicotinamide, has demonstrated potent anti-senescent and antioxidative effects. nih.gov Studies using human fibroblast models show that nicotinamide can protect against experimentally induced senescence. mdpi.com Pretreatment with nicotinamide was found to block the senescent response to oxidative stressors like hydrogen peroxide. mdpi.com

The proposed mechanism involves the maintenance of cellular NAD+ levels and the reduction of reactive oxygen species (ROS). nih.govnih.gov In models of induced senescence, nicotinamide treatment has been shown to substantially decrease ROS levels and attenuate the expression of senescence markers, such as senescence-associated β-galactosidase (SA-β-Gal) activity and increased cell volume. nih.gov Supplementation with nicotinamide mononucleotide (NMN), another NAD+ precursor, has been shown to strongly ameliorate retinal pigment epithelium (RPE) senescence by alleviating DNA damage and maintaining mitochondrial function, effects that rely on Sirt1 signaling. nih.gov These findings suggest that compounds based on a nicotinamide structure may influence cellular senescence by modulating NAD+ metabolism and reducing oxidative damage. nih.gov

Investigation of Antioxidant and Anti-inflammatory Mechanisms (e.g., cytokine inhibition, ROS scavenging)

The nicotinamide structure is associated with significant antioxidant and anti-inflammatory properties. nih.govnih.gov Nicotinamide itself has been shown to suppress the production of reactive oxygen species (ROS) in human fibroblasts. nih.gov This antioxidant activity is hypothesized to be a key mechanism by which it affects cellular health and aging. nih.govnih.gov

In terms of anti-inflammatory action, nicotinamide has been demonstrated to be a potent inhibitor of pro-inflammatory cytokines. nih.gov In an in vitro model using whole blood stimulated by endotoxin, nicotinamide caused a dose-dependent reduction in the release of several key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.gov While some of the anti-inflammatory effects of nicotinamide have been attributed to its role as an inhibitor of poly (ADP-ribose) polymerase (PARP), some studies indicate that its cytokine-inhibiting effects may occur through a PARP-independent mechanism, possibly involving the inhibition of the NF-κB signaling pathway. nih.gov

Furthermore, research on nicotinamide and its metabolite 1-methylnicotinamide (B1211872) (MNA) has confirmed their anti-inflammatory properties, though they may act differently on activated macrophages. nih.gov These findings collectively suggest that the nicotinamide core of this compound provides a strong basis for potential antioxidant and anti-inflammatory activities through mechanisms involving ROS scavenging and the down-regulation of key inflammatory signaling pathways and cytokines. nih.govnih.gov

| Cytokine | Effect of Nicotinamide | Mechanism Notes |

|---|---|---|

| TNF-α | Dose-dependent inhibition | The study suggests the mechanism may be independent of PARP inhibition and possibly involves NF-κB. |

| IL-1β | Dose-dependent inhibition | |

| IL-6 | Dose-dependent inhibition | |

| IL-8 | Dose-dependent inhibition |

Effects on Gene Expression and Signal Transduction Cascades

The nicotinamide moiety is central to cellular signaling, primarily through its role as the precursor to NAD+. nih.gov NAD+ is a critical substrate for enzymes that regulate gene expression and signal transduction, such as sirtuins (e.g., SIRT1) and poly (ADP-ribose) polymerases (PARPs). nih.govmdpi.com These enzymes use NAD+ to mediate post-translational modifications of proteins, including deacetylation and PARylation, which in turn control gene expression, DNA repair, and cell survival pathways. nih.govmdpi.com

While specific gene expression studies for this compound are not available, research on nicotinamide has identified its ability to modulate significant genetic pathways. For instance, in a mouse model of bladder cancer, nicotinamide was found to regulate the Myc oncogenic signature, demonstrating its role as a chemo-preventive agent. plos.org It was shown to significantly alter the expression of genes like Myc and Pmp22. plos.org

The core of these effects lies in the NAD+ salvage pathway, where nicotinamide is converted to NAD+. nih.gov Enzymes in this pathway, such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase 1 (NMNAT-1), regulate the activity of NAD+-dependent enzymes like SIRT1 at target gene promoters. researchgate.net Therefore, the this compound compound, by influencing intracellular nicotinamide and subsequently NAD+ levels, has the potential to affect a wide array of signal transduction cascades involved in inflammation, cell metabolism, and survival. mdpi.com

Preclinical Efficacy Assessment in Biological Models

In Vitro Cellular Assays for Target Engagement and Functional Activity

Preclinical evaluation of novel compounds involves quantifying their interaction with their intended biological target. Target engagement assays are crucial for confirming the mechanism of action and building structure-activity relationships. medchemexpress.com For this compound, a key area of investigation is its activity as a voltage-gated sodium (NaV) channel blocker.

The NaV1.7 ion channel, in particular, is a highly validated target for the treatment of pain. nih.gov This is underscored by genetic evidence where loss-of-function mutations in the NaV1.7 gene lead to an inability to feel pain, while gain-of-function mutations cause debilitating pain syndromes. nih.gov Consequently, in vitro cellular assays are designed to measure the potency and selectivity of compounds that inhibit this channel. A common method is the automated patch-clamp electrophysiology assay, which measures the sodium currents through NaV channels recombinantly expressed in cell lines like HEK293. opnme.com Such assays can determine the half-maximal inhibitory concentration (IC50) of a compound, providing a quantitative measure of its functional activity. For example, some potent NaV1.7 inhibitors have shown IC50 values in the low nanomolar range. medchemexpress.com While specific data for this compound is not publicly available, compounds in the broader phenethyl nicotinamide class have been developed as NaV1.7 channel blockers, indicating that this is their primary target for engagement.

In Vivo Animal Model Studies to Explore Biological Responses (e.g., nociceptive pain models for NaV1.7 channel blockers)

Following in vitro validation, the biological effects of compounds are explored in in vivo animal models. Given that NaV1.7 channel blockers are being developed as analgesics, relevant studies are conducted in models of nociceptive, inflammatory, and neuropathic pain. nih.govnih.gov

Studies on the parent compound, nicotinamide, have demonstrated its antinociceptive and anti-inflammatory activity in several established animal models. nih.gov For example, nicotinamide has been shown to inhibit both the first (neurogenic) and second (inflammatory) phases of the nociceptive response in the mouse formalin test. nih.gov It also showed antinociceptive effects in the hot-plate test and was effective at inhibiting mechanical allodynia and paw edema in the carrageenan model of inflammatory pain. nih.govnih.gov These models are standard for assessing the efficacy of potential analgesics. nih.govresearchgate.net The formalin test, for instance, is valuable because it captures both acute nociceptive pain and more persistent inflammatory pain mechanisms. nih.gov The activity of nicotinamide in these assays provides a strong rationale for testing derivatives like this compound in similar pain models to assess their efficacy as NaV1.7-targeting analgesics.

| Animal Model | Pain Type | Observed Effect of Nicotinamide |

|---|---|---|

| Formalin Test (Mouse) | Nociceptive / Inflammatory | Inhibited both first and second phases of nociceptive response. |

| Hot-Plate Test (Mouse) | Nociceptive | Exhibited antinociceptive activity. |

| Carrageenan-Induced Mechanical Allodynia (Rat) | Inflammatory | Inhibited mechanical allodynia. |

| Carrageenan-Induced Paw Edema (Mouse & Rat) | Inflammatory | Inhibited paw edema. |

Computational and Theoretical Studies of N 1 Phenylethyl Nicotinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular energy, and other electronic attributes that govern the compound's reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is frequently employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For molecules like N-(1-phenylethyl)nicotinamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), are performed to find the lowest energy conformation. mdpi.comresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a true energy minimum on the potential energy surface is located. ajchem-a.com

The calculations yield precise data on bond lengths, bond angles, and dihedral angles. researchgate.net For instance, in related nicotinamide (B372718) structures, the planarity between the pyridine (B92270) ring and the amide group is a key parameter that influences electronic properties. nih.gov The energy landscape can be explored by calculating the energies of various rotational isomers (conformers) to identify the most stable forms and the energy barriers between them.

Table 1: Representative Data from DFT Geometric Optimization of a Nicotinamide Derivative This table is illustrative, showing typical parameters obtained from DFT calculations on related structures.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C=O | Carbonyl bond length | ~1.23 Å |

| C-N (amide) | Amide C-N bond length | ~1.36 Å |

| N=N | Azo bond length in similar heterocycles | ~1.26 Å ajchem-a.com |

| Bond Angles | ||

| O=C-N | Carbonyl group angle | ~122° |

| C-N-C | Amide linkage angle | ~125° |

| Dihedral Angles | ||

| O=C-N-C | Defines planarity of the amide bond | ~180° |

Data compiled from principles described in cited literature. researchgate.netajchem-a.com

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. numberanalytics.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large gap implies high stability and low reactivity, as more energy is needed to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. In studies of nicotinamide derivatives, the HOMO is often localized on the more electron-rich portions of the molecule, such as the phenyl ring, while the LUMO may be distributed over the electron-deficient pyridine ring of the nicotinamide moiety. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies This table presents typical energy values for nicotinamide-related compounds as determined by DFT calculations.

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | ~ -6.5 eV | Electron-donating capacity |

| LUMO | ~ -1.5 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Indicator of chemical reactivity and stability |

Values are representative based on studies of similar aromatic amides. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is calculated from the total electron density and is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic (positive-seeking) and nucleophilic (negative-seeking) attacks. mdpi.commdpi.com

MEP maps are color-coded to represent different potential values. uni-muenchen.de

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for interacting with positive charges (electrophiles). For this compound, this would include the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. mdpi.comresearchgate.net

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to attack by nucleophiles. The hydrogen atoms of the amide group are typically in a positive region. nih.gov

Green : Regions of neutral or near-zero potential.

The MEP surface provides a comprehensive picture of the molecule's polarity and is used to understand hydrogen bonding and other non-covalent interactions. mdpi.commdpi.com The asymmetric potential field observed in nicotinamide itself is known to be related to the rotation of the carboxamide group relative to the pyridine plane. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Chiroptical Property Simulations (e.g., Electronic Circular Dichroism (ECD) and Optical Rotations)

This compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers) due to the stereocenter at the 1-phenylethyl group. Differentiating and assigning the absolute configuration (R or S) of these enantiomers is crucial. Chiroptical property simulations are powerful tools for this purpose. nih.gov

Methods such as Time-Dependent Density Functional Theory (TD-DFT) are used to calculate the Electronic Circular Dichroism (ECD) spectra and specific optical rotation values for the molecule. nih.govacs.org The standard procedure involves:

Performing a conformational search to identify all significant low-energy conformers of the molecule.

Optimizing the geometry of each conformer using a DFT method. acs.org

Calculating the ECD spectrum and optical rotation for each individual conformer using TD-DFT. researchgate.net

Generating a final, Boltzmann-averaged theoretical spectrum based on the relative energies and populations of the conformers at a given temperature. acs.org

This theoretical spectrum is then compared with the experimentally measured ECD spectrum. A good match between the calculated spectrum for one of the absolute configurations (e.g., the R-isomer) and the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the synthesized or isolated compound. researchgate.netscience.gov This combined experimental and computational approach is considered a reliable method for stereochemical elucidation of flexible chiral molecules. acs.org

Molecular Modeling and Docking Simulations

Molecular modeling techniques, particularly molecular docking, are used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. biorxiv.org This is a cornerstone of structure-based drug design, aiming to understand and predict ligand-protein interactions at the atomic level. mdpi.com

Molecular docking simulations place the flexible ligand into the binding site of a rigid or flexible protein receptor. An algorithm samples a vast number of possible orientations and conformations of the ligand within the binding pocket and scores them based on a scoring function. nih.gov This function estimates the binding affinity, often expressed in kcal/mol, which reflects the strength of the interaction. nih.govfrontiersin.org

Successful docking requires a high-resolution structure of the target protein, usually obtained from X-ray crystallography or NMR. For nicotinamide-based compounds, docking studies have been performed against a wide array of protein targets, including kinases, enzymes involved in viral replication like RNA-dependent RNA polymerase (RdRp), and various receptors. mdpi.comnih.govresearchgate.net

The results of a docking simulation provide two key pieces of information:

Binding Pose : The predicted three-dimensional orientation and conformation of the ligand in the protein's active site.

Binding Affinity : A score that ranks different poses and predicts the binding strength. Lower energy scores typically indicate more favorable binding. nih.govfrontiersin.org

Analysis of the top-ranked binding pose reveals specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges, between the ligand and the amino acid residues of the protein. mdpi.comnih.gov This information is critical for explaining the molecule's biological activity and for guiding the design of new, more potent derivatives.

Table 3: Common Ligand-Protein Interactions Predicted by Molecular Docking

| Interaction Type | Description | Example in this compound |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom. | The amide N-H can act as a hydrogen bond donor; the carbonyl oxygen and pyridine nitrogen can act as acceptors. nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar groups to cluster together in an aqueous environment. | The phenyl ring and the ethyl group can interact with nonpolar amino acid residues like Leucine, Valine, or Alanine. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl and pyridine rings can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. researchgate.net |

| Cation-π Interactions | An interaction between a cation and the face of an electron-rich π system. | The electron-rich phenyl or pyridine ring could interact with a positively charged residue like Lysine or Arginine. beilstein-journals.org |

Conformational Analysis and Dynamics (e.g., Molecular Dynamics Simulations)

The conformational flexibility of this compound is a key determinant of its interaction with biological targets. This flexibility arises from the rotation around several single bonds, primarily the amide C-N bond, the N-C bond of the phenylethyl group, and the C-C bond connecting the pyridine and carbonyl groups. Molecular dynamics (MD) simulations, a computational method that simulates the physical movements of atoms and molecules, can provide detailed insights into the conformational preferences and dynamic behavior of the compound over time. nih.govmdpi.com

Furthermore, studies on similar chiral molecules containing a 1-phenylethyl group suggest that specific conformations can be stabilized by non-covalent interactions, such as intramolecular hydrogen bonding or stacking of the aromatic rings. researchgate.net MD simulations would be able to map the potential energy surface of this compound, identifying low-energy, stable conformers and the transition states between them. Such simulations would also reveal the dynamic range of motion, showing how different parts of the molecule, like the phenyl and pyridine rings, move relative to each other in a simulated physiological environment. nih.gov

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties (Computational)

In the early stages of drug discovery, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify potential liabilities before committing to synthesis and in vitro testing. researchgate.netbiorxiv.org Various computational models and web servers, such as SwissADME, admetSAR, and Discovery Studio, are used to estimate these pharmacokinetic and toxicological parameters based on the molecule's structure. researchgate.netmdpi.combiotechnologia-journal.org

Although specific, published ADMET predictions for this compound are not available, a theoretical profile can be generated using these standard computational tools. The predictions would be based on quantitative structure-activity relationship (QSAR) models derived from large datasets of experimentally characterized compounds. biorxiv.org

The predicted ADMET properties for this compound would typically be presented in a data table, assessing various parameters critical for a compound's viability as a drug.

Table 1: Predicted ADMET Properties of this compound

| Property | Parameter | Predicted Value/Classification | Significance |

| Absorption | Human Intestinal Absorption (HIA) | High | Predicts good absorption from the gut into the bloodstream. |

| Caco-2 Permeability | Moderate to High | Indicates the ability to cross the intestinal epithelial cell barrier. | |

| P-glycoprotein Substrate | Yes/No | Predicts if the compound is likely to be pumped out of cells, affecting bioavailability. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Predicts the likelihood of crossing into the central nervous system. mdpi.com |

| Plasma Protein Binding (PPB) | High | Indicates the extent to which the compound binds to proteins in the blood, affecting its free concentration. | |

| Metabolism | CYP450 2D6 Inhibitor | Yes/No | Predicts potential for drug-drug interactions by inhibiting a key metabolic enzyme. |

| CYP450 3A4 Inhibitor | Yes/No | Predicts potential for drug-drug interactions by inhibiting another key metabolic enzyme. | |

| Excretion | Total Clearance | Low | Predicts the rate at which the compound is removed from the body. |

| Toxicity | AMES Toxicity | Non-mutagenic | Predicts the potential to cause DNA mutations. biotechnologia-journal.org |

| Hepatotoxicity | Low risk | Predicts the potential to cause liver damage. biotechnologia-journal.org | |

| hERG I Inhibitor | Low risk | Predicts the risk of cardiac toxicity. |

Note: The values in this table are hypothetical and represent the type of data that would be generated by computational ADMET prediction tools. Actual values would require a specific in silico analysis of the this compound structure.

This computational profiling helps to build a comprehensive picture of the molecule's potential behavior in vivo, guiding further optimization and experimental validation.

Future Research Directions and Emerging Academic Applications

Rational Design and Synthesis of Next-Generation N-(1-phenylethyl)nicotinamide Analogs

The rational design and synthesis of new analogs are at the forefront of research, aiming to enhance efficacy, selectivity, and metabolic stability. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the modification of the parent this compound structure.

Researchers have explored various synthetic strategies, including splicing active substructures from different molecules. For instance, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were created by combining the nicotinic acid and thiophene (B33073) heterocyclic rings. mdpi.com This approach led to the identification of compounds with significant fungicidal activity. mdpi.com Another strategy involves modifying the phenylethyl portion of the molecule. The development of phenethyl nicotinamides as blockers of the Na(V)1.7 ion channel, a target for analgesic drugs, demonstrated that appropriate substitutions could address metabolic issues found in early analogs. researchgate.net

Systematic investigations into related nicotinamide derivatives have yielded potent inhibitors for various enzymes. For example, research on nicotinamide N-methyltransferase (NNMT) inhibitors led to the synthesis of analogs that were over 5,000-fold more selective for NNMT compared to other methyltransferases. nih.gov Similarly, the optimization of nicotinamide phosphoribosyltransferase (NAMPT) positive allosteric modulators (N-PAMs) involved the synthesis of over 70 compounds to establish a clear SAR. nih.govacs.org These studies revealed that while the (R)-isomer was often more potent, certain modifications could lead to a decrease in efficacy despite increased binding affinity, highlighting the complexity of allosteric modulation. nih.govacs.org

The synthesis of these novel analogs often employs established chemical reactions, such as the condensation reaction between a pyridine (B92270) carboxylic acid and an amine intermediate, or palladium-catalyzed cross-coupling reactions to create more complex derivatives. nih.govresearchgate.net

| Analog Class | Synthetic Strategy | Key Findings/Optimizations | Research Focus | Reference |

|---|---|---|---|---|

| Phenethyl Nicotinamides | Modification of (S)-N-chroman-3-ylcarboxamide series | Substitutions addressed metabolic liabilities of early analogs. | Na(V)1.7 channel blockers for analgesia | researchgate.net |

| N-(thiophen-2-yl) Nicotinamides | Splicing of nicotinic acid and thiophene substructures | Compound 4f identified as a promising fungicide candidate. | Fungicidal agents | mdpi.com |

| NAMPT Positive Allosteric Modulators (N-PAMs) | Systematic modification of pyrazolopyrimidine series | (R)-isomers were generally more potent; optimization improved cellular NAD+ elevation. | Boosting NAD+ levels | nih.govacs.org |

| NNMT Bisubstrate Inhibitors | Systematic investigation based on inhibitor II399 | Identified inhibitors (II559, II802) with high selectivity and cellular potency. | Enzyme inhibition for disease therapy | nih.gov |

| Diarylamine-modified Nicotinamides | Condensation reaction of pyridine carboxylic acid and diarylamine intermediate | Compound 4f showed good fungicidal and SDH enzyme inhibitory activity. | Succinate (B1194679) Dehydrogenase (SDH) inhibitors | nih.gov |

Exploration of Undiscovered Molecular Targets and Signaling Pathways

While initial research has linked this compound and its analogs to specific targets, a significant area of future investigation lies in identifying novel molecular interactions and the signaling pathways they modulate. The structural similarity of nicotinamide derivatives to Nicotinamide Adenine (B156593) Dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling, suggests a broad potential for biological activity. evitachem.comnih.gov

Emerging research has identified that specifically designed derivatives can interact with a range of targets beyond those initially considered. For example, a novel pyrazolo[3,4-d]pyrimidine derivative, 1-benzyl-6-(methylthio)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine (KKC080106), was found to activate the Nrf2 signaling pathway, which is crucial for neuroprotective and anti-inflammatory responses. researchgate.net This compound was shown to increase cellular levels of Nrf2 and promote the expression of Nrf2-dependent antioxidant genes. researchgate.net

Other nicotinamide derivatives have been developed as inhibitors of sirtuins, a class of NAD+-dependent deacetylases involved in cell signaling and epigenetic regulation. researchgate.netnih.gov Furthermore, analogs have been designed to inhibit succinate dehydrogenase (SDH), disrupting the mitochondrial tricarboxylic acid cycle. nih.gov Research also points to the Hippo/YAP signaling pathway as a target for certain nicotinamide derivatives in the context of cancer cell proliferation. evitachem.com The ability of these compounds to influence such diverse pathways underscores the importance of continued exploration for new therapeutic targets. Future studies will likely focus on unbiased screening approaches to map the full interactome of these compounds.

| Molecular Target/Pathway | Derivative Class | Observed Effect | Potential Application | Reference |

|---|---|---|---|---|

| Na(V)1.7 Ion Channel | Phenethyl nicotinamides | Channel blocking | Analgesia | researchgate.net |

| Nrf2 Signaling Pathway | 1-benzyl-6-(methylthio)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine | Activation of Nrf2, increased antioxidant gene expression | Neuroprotection | researchgate.net |

| Nicotinamide Phosphoribosyltransferase (NAMPT) | Pyrazolopyrimidine N-PAMs | Positive allosteric modulation, increased NAD+ | Metabolic disorders, aging | nih.govacs.org |

| Sirtuins (SIRT1, SIRT2, etc.) | Nicotinamide analogs, 1,4-Dihydropyridines | Inhibition of deacetylase activity | Anticancer agents | researchgate.netnih.gov |

| Succinate Dehydrogenase (SDH) | Diarylamine-modified nicotinamides | Enzyme inhibition | Fungicides | nih.gov |

| Hippo/YAP Signaling Pathway | N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]nicotinamide | YAP inhibition, antiproliferative activity | Antitumor therapy | evitachem.com |

Development of Advanced Computational Frameworks for Compound Optimization

Computational chemistry is becoming an indispensable tool for accelerating the drug discovery and optimization process for this compound analogs. Advanced computational frameworks, including molecular docking, Density Functional Theory (DFT), and quantitative structure-activity relationship (QSAR) modeling, are being developed and applied to predict compound behavior and guide synthetic efforts.

Molecular docking studies have been used to visualize and analyze the binding of nicotinamide derivatives to their target proteins, such as succinate dehydrogenase. nih.gov These models help explain the observed biological activity and suggest specific modifications to improve binding affinity. For example, docking results for one derivative indicated it could bind well to the substrate and entrance cavities of SDH, interacting with the key catalytic residue Arg 297. nih.gov

DFT analysis is employed to investigate the electronic properties of these molecules. researchgate.net By calculating parameters like frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential, researchers can gain insights into the reactivity and stability of the compounds. researchgate.netresearchgate.net This information is valuable for understanding interaction mechanisms at a subatomic level.

Structure-based computational design has also been instrumental in developing selective sirtuin inhibitors. nih.gov These approaches, combined with experimental screening, have led to the identification of potent and selective inhibitors from large chemical libraries. nih.gov As computational power and algorithm accuracy continue to improve, these in silico methods will play an ever-larger role in the rational design of next-generation this compound analogs, reducing the time and resources required for experimental screening.

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

To fully understand the biological impact of this compound and its derivatives, researchers are beginning to integrate "omics" technologies. These high-throughput methods—including genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of the molecular changes within a biological system in response to a compound. humanspecificresearch.orgbiobide.comnih.gov

Omics approaches can reveal the global effects of a compound, identifying not just the primary target but also downstream signaling cascades and off-target effects. nih.gov For instance, transcriptomics (e.g., RNA-sequencing) can measure changes in the expression of thousands of genes simultaneously, revealing which cellular pathways are activated or suppressed. biobide.com This was demonstrated in a study of a related compound, 2-(1-phenylethyl)phenol, where mRNA-seq was used to generate a predictive model based on changes in genes associated with mitochondrial function, developmental processes, and signaling pathways. liverpool.ac.uk

Proteomics can identify changes in protein abundance and post-translational modifications, offering direct insight into the functional state of the cell. biobide.com Metabolomics, the large-scale study of small molecules or metabolites, can elucidate how these compounds alter cellular metabolism, which is particularly relevant given their structural relationship to the metabolic coenzyme NAD+. nih.govnih.gov

The application of omics technologies has the potential to uncover novel mechanisms of action, identify biomarkers for compound activity, and provide a comprehensive safety and efficacy profile. core.ac.uk By combining data from multiple omics layers, researchers can build detailed network models of compound action, transforming our understanding from a single target to a systems-level perspective. biobide.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.